molecular formula C11H16ClNO B13457027 3-Phenyl-1,4-oxazepane hydrochloride

3-Phenyl-1,4-oxazepane hydrochloride

Cat. No.: B13457027
M. Wt: 213.70 g/mol
InChI Key: WUVZKFRXPUJCSP-UHFFFAOYSA-N
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Description

3-Phenyl-1,4-oxazepane hydrochloride is a heterocyclic compound that contains a seven-membered ring with oxygen and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the phenyl group adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenyl-substituted amines with epoxides under acidic conditions to form the oxazepane ring. Another approach is the intramolecular cyclization of alkenols or alkynols using Brønsted or Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazepane oxides, amine derivatives, and various substituted oxazepanes, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-Phenyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1,4-oxazepane hydrochloride is unique due to the presence of the phenyl group, which can enhance its chemical reactivity and biological activity compared to other similar compounds. This structural feature allows for a broader range of applications and potential modifications .

Biological Activity

3-Phenyl-1,4-oxazepane hydrochloride is a seven-membered heterocyclic compound characterized by the presence of one nitrogen and one oxygen atom in its ring structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for various therapeutic applications.

Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity. The compound's mechanism of action involves binding to biological targets, which can influence various biochemical pathways related to neurotransmitter systems and cellular signaling processes.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. In vitro assays have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation. For instance, research on similar oxazepane derivatives has shown promising results in inhibiting the growth of cancer cell lines such as breast and lung cancer .

Neuroprotective Effects

Given its structural similarity to other neuroactive compounds, there is interest in exploring the neuroprotective effects of this compound. Early findings suggest that it may modulate neurotransmitter release and protect neuronal cells from oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity.

Case Study 2: Anticancer Activity

In a recent investigation published in a peer-reviewed journal, the anticancer effects of this compound were assessed using human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating potent growth inhibition. Mechanistic studies revealed that apoptosis was induced via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins .

Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against S. aureus (MIC: 32 µg/mL)
AnticancerInduces apoptosis in MCF-7 cells (IC50: 15 µM)
NeuroprotectiveModulates neurotransmitter release

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

3-phenyl-1,4-oxazepane;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)11-9-13-8-4-7-12-11;/h1-3,5-6,11-12H,4,7-9H2;1H

InChI Key

WUVZKFRXPUJCSP-UHFFFAOYSA-N

Canonical SMILES

C1CNC(COC1)C2=CC=CC=C2.Cl

Origin of Product

United States

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